molecular formula C11H17BrO3 B13870181 Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol CAS No. 54315-45-6

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol

Cat. No.: B13870181
CAS No.: 54315-45-6
M. Wt: 277.15 g/mol
InChI Key: QCQOODRQPTZWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol is a chemical compound with the molecular formula C11H15BrO2 It is known for its unique structure, which includes a cyclohexane ring substituted with a 3-bromoprop-1-ynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromoprop-1-ynyl group can be reduced to form a propyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives with a propyl group.

    Substitution: Formation of substituted cyclohexanol derivatives with various functional groups.

Scientific Research Applications

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromoprop-1-ynyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;1-(3-chloroprop-1-ynyl)cyclohexan-1-ol
  • Acetic acid;1-(3-fluoroprop-1-ynyl)cyclohexan-1-ol
  • Acetic acid;1-(3-iodoprop-1-ynyl)cyclohexan-1-ol

Uniqueness

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

54315-45-6

Molecular Formula

C11H17BrO3

Molecular Weight

277.15 g/mol

IUPAC Name

acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol

InChI

InChI=1S/C9H13BrO.C2H4O2/c10-8-4-7-9(11)5-2-1-3-6-9;1-2(3)4/h11H,1-3,5-6,8H2;1H3,(H,3,4)

InChI Key

QCQOODRQPTZWIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(CC1)(C#CCBr)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.